molecular formula C18H17ClN2O4S2 B4997719 3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4997719
M. Wt: 424.9 g/mol
InChI Key: DKBMIMRKZCHAHD-UHFFFAOYSA-N
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Description

3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzothiophene ring, a sulfonamide group, and a carboxamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide involves multiple steps. One common method includes the chlorination of a benzothiophene derivative, followed by the introduction of a methoxy group. The sulfonamide group is then added through a reaction with a suitable sulfonyl chloride. Finally, the carboxamide group is introduced via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the sulfonamide group produces an amine derivative .

Scientific Research Applications

3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide lies in its benzothiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-25-12-4-7-14-15(10-12)26-17(16(14)19)18(22)21-9-8-11-2-5-13(6-3-11)27(20,23)24/h2-7,10H,8-9H2,1H3,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBMIMRKZCHAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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